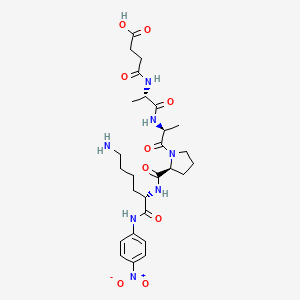

![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)

Acetyl coenzyme A, [acetyl-3H]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetyl coenzyme A, [acetyl-3H] is a radiolabeled form of acetyl coenzyme A, a crucial molecule in cellular metabolism. It plays a pivotal role in various biochemical reactions, particularly in the metabolism of carbohydrates, lipids, and proteins. The acetyl group in acetyl coenzyme A is transferred to other molecules, facilitating numerous metabolic pathways, including the citric acid cycle (Krebs cycle) for energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A is synthesized enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures the high purity and activity of the compound, making it suitable for various biochemical applications.

Industrial Production Methods

Industrial production of acetyl coenzyme A involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A and the necessary enzymes for its acetylation. The fermentation broth is then processed to extract and purify acetyl coenzyme A through a series of chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl coenzyme A undergoes several types of chemical reactions, including:

Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways, such as fatty acid synthesis.

Common Reagents and Conditions

Common reagents used in reactions involving acetyl coenzyme A include:

Oxaloacetate: Reacts with acetyl coenzyme A to form citrate in the citric acid cycle.

NAD+ (Nicotinamide adenine dinucleotide): Acts as an oxidizing agent in the oxidation of acetyl coenzyme A.

Coenzyme A: Participates in the formation of acetyl coenzyme A from acetyl phosphate.

Major Products Formed

The major products formed from reactions involving acetyl coenzyme A include:

Citrate: Formed in the citric acid cycle.

Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the citric acid cycle.

Fatty acids: Synthesized through the reduction of acetyl coenzyme A.

Wissenschaftliche Forschungsanwendungen

Acetyl coenzyme A, [acetyl-3H] is widely used in scientific research due to its radiolabeled nature, which allows for the tracking and quantification of metabolic processes. Its applications include:

Chemistry: Used in studies of enzyme kinetics and metabolic pathways.

Biology: Essential for research on cellular metabolism, gene expression, and signal transduction.

Medicine: Utilized in the development of drugs targeting metabolic disorders and cancer.

Industry: Applied in the production of biofuels and bioplastics through metabolic engineering of microorganisms

Wirkmechanismus

Acetyl coenzyme A exerts its effects by donating its acetyl group to various substrates in metabolic pathways. This acetylation process is crucial for the synthesis of fatty acids, cholesterol, and other essential biomolecules. The acetyl group is transferred to oxaloacetate to form citrate in the citric acid cycle, which is then further metabolized to produce energy in the form of ATP . Additionally, acetyl coenzyme A plays a role in the regulation of gene expression through the acetylation of histones, affecting DNA accessibility and transcription .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to acetyl coenzyme A include:

Succinyl coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Propionyl coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.

Butyryl coenzyme A: Involved in the metabolism of butyrate and the synthesis of fatty acids.

Acetyl coenzyme A is unique due to its central role in both catabolic and anabolic pathways, making it a key molecule in cellular metabolism. Its ability to donate acetyl groups to a wide range of substrates distinguishes it from other coenzyme A derivatives .

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-DBFBBOEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

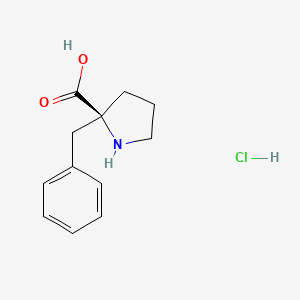

![[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium](/img/structure/B561266.png)

![(3R,3aS,6E,9S,10Z,11aS)-9-hydroxy-6-(hydroxymethyl)-3,10-dimethyl-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B561268.png)

![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)

![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

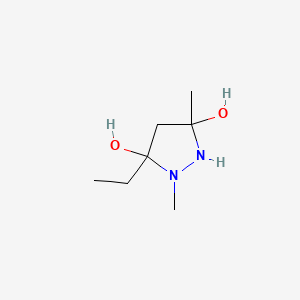

![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)